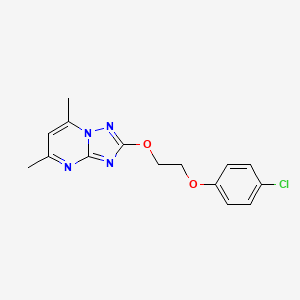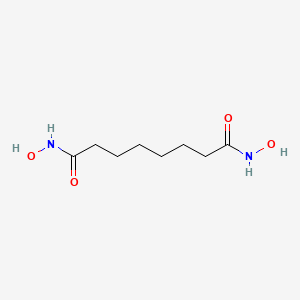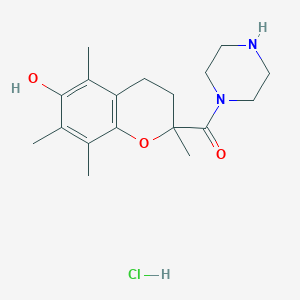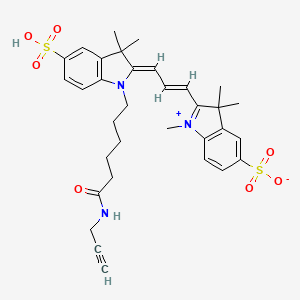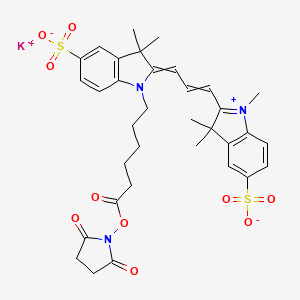
TAK 21d
Descripción general
Descripción
Aplicaciones Científicas De Investigación
TAK 21d tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: En química, this compound se utiliza como un compuesto de referencia para estudiar la inhibición de FAAH y el desarrollo de nuevos inhibidores de FAAH.
Biología: En la investigación biológica, this compound se utiliza para investigar el papel de FAAH en varios procesos fisiológicos, incluida la percepción del dolor y la inflamación.
Medicina: En la investigación médica, this compound se explora por sus posibles aplicaciones terapéuticas en el tratamiento del dolor neuropático e inflamatorio, así como otras afecciones relacionadas con la actividad de FAAH.
Industria: En la industria farmacéutica, this compound sirve como un compuesto líder para el desarrollo de nuevos medicamentos analgésicos
Mecanismo De Acción
TAK 21d ejerce sus efectos inhibiendo la actividad de FAAH, una enzima responsable de la degradación de las amidas de ácidos grasos, incluida la anandamida. Al inhibir FAAH, this compound aumenta los niveles de anandamida y otras amidas de ácidos grasos en el cerebro, lo que lleva a una mayor activación de los receptores cannabinoides. Esto da como resultado efectos analgésicos y antiinflamatorios .
Análisis Bioquímico
Biochemical Properties
TAK 21d interacts with the enzyme FAAH, inhibiting its activity . FAAH is responsible for the breakdown of fatty acid amides, a class of biomolecules involved in various physiological processes. By inhibiting FAAH, this compound increases the levels of these fatty acid amides, influencing biochemical reactions within the body .
Cellular Effects
The inhibition of FAAH by this compound impacts various types of cells and cellular processes. It influences cell function by altering cell signaling pathways and gene expression related to fatty acid amide metabolism . This can lead to changes in cellular metabolism, potentially affecting processes such as inflammation and pain sensation .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to FAAH and inhibiting its activity . This prevents the breakdown of fatty acid amides, leading to their accumulation. The increased levels of these biomolecules can then influence various cellular processes, including changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. It has been noted for its stability and lack of degradation . Long-term effects on cellular function, such as sustained changes in fatty acid amide levels, have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Lower doses have been found to effectively reduce pain in models of neuropathic and inflammatory pain, while higher doses may lead to more pronounced effects .
Metabolic Pathways
This compound is involved in the metabolic pathway of fatty acid amides . By inhibiting FAAH, it affects the breakdown of these biomolecules, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
Given its role as a FAAH inhibitor, it is likely to be distributed wherever FAAH is present .
Subcellular Localization
The subcellular localization of this compound is also yet to be fully determined. As a FAAH inhibitor, it is likely to be found wherever FAAH is localized within the cell .
Métodos De Preparación
La síntesis de TAK 21d involucra múltiples pasos, comenzando con la preparación de la estructura principal de piperazina. La ruta sintética típicamente incluye los siguientes pasos:
Formación del Núcleo de Piperazina: El núcleo de piperazina se sintetiza a través de una serie de reacciones que involucran la condensación de aminas y ácidos carboxílicos apropiados.
Introducción de los Grupos Pirimidinil y Piridazinil: Los grupos pirimidinil y piridazinil se introducen a través de reacciones de sustitución nucleofílica.
Acoplamiento Final: El paso final involucra el acoplamiento del grupo difluorofenilo al núcleo de piperazina bajo condiciones de reacción específicas, como el uso de una base y un solvente adecuado.
Los métodos de producción industrial para this compound probablemente implicarían la optimización de estas rutas sintéticas para garantizar un alto rendimiento y pureza, así como la escalabilidad para la producción a gran escala.
Análisis De Reacciones Químicas
TAK 21d experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound puede sufrir reacciones de oxidación, particularmente en el anillo de piperazina, lo que lleva a la formación de varios derivados oxidados.
Reducción: Las reacciones de reducción pueden ocurrir en los grupos pirimidinil y piridazinil, lo que resulta en la formación de análogos reducidos.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como aminas y tioles. Los productos principales formados a partir de estas reacciones son típicamente derivados de this compound con grupos funcionales modificados.
Comparación Con Compuestos Similares
TAK 21d es único entre los inhibidores de FAAH debido a su alta potencia y capacidad para cruzar la barrera hematoencefálica. Los compuestos similares incluyen:
URB597: Otro potente inhibidor de FAAH, pero con diferentes características estructurales.
PF-04457845: Un inhibidor selectivo de FAAH con una estructura química diferente.
JZL195: Un inhibidor dual de FAAH y lipasa de monoacilglicerol (MAGL), con efectos más amplios en el sistema endocannabinoide
This compound destaca por sus características estructurales específicas y su alta eficacia en la inhibición de FAAH, lo que lo convierte en un compuesto valioso para la investigación y posibles aplicaciones terapéuticas.
Propiedades
IUPAC Name |
4-[4-(3,4-difluorophenyl)pyrimidin-2-yl]-N-pyridazin-3-ylpiperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N7O/c20-14-4-3-13(12-15(14)21)16-5-7-22-18(24-16)27-8-10-28(11-9-27)19(29)25-17-2-1-6-23-26-17/h1-7,12H,8-11H2,(H,25,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWVFSJNIBAGQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC(=N2)C3=CC(=C(C=C3)F)F)C(=O)NC4=NN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



